N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class of heterocyclic acetamides, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-chloro-2-fluorophenyl group attached to the acetamide nitrogen and a 3-[(4-methoxyphenyl)methyl] substituent on the pyrimidinone ring. The sulfanyl bridge (-S-) links the thienopyrimidinone moiety to the acetamide backbone, a feature critical for modulating electronic properties and binding interactions. Such compounds are often explored for enzyme inhibition (e.g., kinase or protease targets) due to their ability to mimic nucleotide or peptide substrates .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O3S2/c1-30-15-5-2-13(3-6-15)11-27-21(29)20-18(8-9-31-20)26-22(27)32-12-19(28)25-17-7-4-14(23)10-16(17)24/h2-10H,11-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGGNHBWLJLVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-chloro-2-fluoroaniline, 4-methoxybenzyl chloride, and thieno[3,2-d]pyrimidine derivatives. The reactions may involve:
Nucleophilic substitution: To introduce the 4-chloro-2-fluorophenyl group.
Condensation reactions: To form the thienopyrimidine core.
Sulfur incorporation: Using thiolating agents to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: To form sulfoxides or sulfones.
Reduction: To reduce the nitro or carbonyl groups.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological interactions. The presence of a chlorofluorophenyl group and a methoxyphenyl group enhances its lipophilicity and may influence its binding affinity to biological targets. The molecular formula is , with a molecular weight of approximately 395.88 g/mol.
Research indicates that compounds with similar structural motifs exhibit significant biological activities. Key areas of biological activity associated with this compound include:
1. Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, the thieno[3,2-d]pyrimidine derivatives have been investigated for their ability to target specific signaling pathways involved in cancer progression. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines, suggesting potential for further development as anticancer agents.
2. Antimicrobial Effects
Compounds related to N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have also shown significant antimicrobial activity against various pathogens. Research indicates that these compounds can disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
3. Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in disease pathways. For example, thieno[3,2-d]pyrimidines are known to inhibit kinases and other enzymes that play critical roles in cancer and inflammatory processes.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Thieno[3,2-d]pyrimidine Core : This step may include cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The chlorofluorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
- Coupling Reactions : The final steps involve coupling the thieno[3,2-d]pyrimidine core with the acetamide functionalities using thioether linkages.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
1. Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation and survival.
2. Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their pharmacological or physicochemical distinctions:
Physicochemical Properties
- LogP Predictions : The target compound’s logP is estimated to be ~3.2 (moderately lipophilic), lower than CF₃-bearing analogues (logP ~4.5) .
- Melting Points: Thienopyrimidinone derivatives typically exhibit high melting points (>200°C) due to strong intermolecular interactions, as seen in structurally characterized compounds .
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article consolidates current research findings regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. In particular, the compound under investigation has shown promising results in inhibiting various cancer cell lines.
-
Mechanism of Action :
- The compound inhibits key signaling pathways involved in cancer proliferation and survival, particularly those related to the vascular endothelial growth factor receptor (VEGFR) and protein kinase B (AKT) pathways. For instance, a study indicated that similar compounds inhibited VEGFR-2 and AKT with IC50 values of 0.075 μM and 4.60 μM respectively .
- Cell Viability Assays :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| 4-Chloro Group | Increases potency against cancer cells |
| 4-Methoxy Group | Modulates lipophilicity and bioavailability |
| Thieno[3,2-d]pyrimidine | Core structure essential for activity |
The presence of electron-withdrawing groups such as chlorine enhances the compound's interaction with target proteins, thereby increasing its efficacy against cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on HepG2 Cells :
- Prostate Cancer Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
